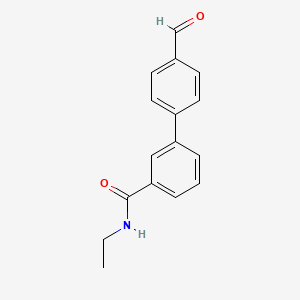

N-Ethyl-3-(4-formylphenyl)benzamide

Description

N-Ethyl-3-(4-formylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an ethyl group at the nitrogen atom and a 4-formylphenyl group at the 3-position of the benzene ring. Its molecular formula is C₁₆H₁₅NO₂, and it has been cataloged with CAS number 1393441-87-6 and purity up to 98% . The compound’s structure combines a reactive formyl group with a lipophilic benzamide scaffold, making it a candidate for applications in drug design, organic synthesis, and materials science.

Properties

IUPAC Name |

N-ethyl-3-(4-formylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-17-16(19)15-5-3-4-14(10-15)13-8-6-12(11-18)7-9-13/h3-11H,2H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPYZQNCZACZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234449 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-87-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-3-(4-formylphenyl)benzamide can be synthesized through a multi-step process involving the following key steps:

Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core by reacting 3-aminobenzamide with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-ethyl-3-aminobenzamide.

Formylation: The next step involves the formylation of the phenyl ring. This can be achieved by reacting N-ethyl-3-aminobenzamide with a formylating agent such as paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through electrophilic aromatic substitution to introduce the formyl group at the para position of the phenyl ring.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(4-formylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: N-Ethyl-3-(4-carboxyphenyl)benzamide

Reduction: N-Ethyl-3-(4-hydroxymethylphenyl)benzamide

Substitution: Various N-substituted benzamides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-Ethyl-3-(4-formylphenyl)benzamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzamides have demonstrated significant activity against various cancer cell lines, suggesting that this compound may exhibit similar effects .

Neuroprotective Effects

Research indicates that compounds in this class can protect neuronal cells from oxidative stress and apoptosis. A study evaluating the neuroprotective efficacy of related compounds showed that they effectively reduced glucose-induced toxicity in embryonic dorsal root ganglion sensory neuron cultures . This suggests that this compound may also possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Organic Synthesis

Building Block for Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its formyl group allows for further functionalization, enabling the synthesis of more complex molecules. For example, it can be used to create various substituted benzamides through nucleophilic addition reactions . This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of bioactive molecules, including those with antimicrobial and antifungal properties. The introduction of different substituents on the benzamide scaffold can lead to enhanced biological activity, making it a key intermediate in drug discovery .

Materials Science

Fluorescent Materials

this compound derivatives have been explored for their potential as fluorescent materials. These compounds can exhibit aggregation-induced emission properties, which are beneficial for applications in optoelectronics and sensors. The ability to tune their photophysical properties through structural modifications opens new avenues for developing advanced materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects on various cancer cell lines | This compound showed significant inhibition of cell proliferation |

| Neuroprotection Research | Investigated neuroprotective effects against glucose-induced toxicity | Demonstrated reduced cell death in neuronal cultures compared to control groups |

| Synthesis of Fluorescent Compounds | Explored aggregation-induced emission properties | Developed novel fluorescent materials with potential applications in sensors |

Mechanism of Action

The mechanism of action of N-Ethyl-3-(4-formylphenyl)benzamide depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide substituted with a 3,4-dimethoxyphenethyl group.

- Properties : Melting point = 90°C; synthesized via benzoyl chloride and phenethylamine reaction (80% yield). The electron-donating methoxy groups enhance solubility in polar solvents compared to the formyl-substituted analog .

- Key Difference : The absence of a formyl group reduces reactivity in condensation reactions but increases thermal stability.

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Benzamide with a 2-hydroxy and 3,4-dimethoxyphenethyl group.

- Properties : Melting point = 96°C; synthesized via methyl salicylate and phenethylamine (34% yield). The hydroxyl group introduces hydrogen bonding, increasing melting point relative to Rip-B and N-Ethyl-3-(4-formylphenyl)benzamide .

N-Ethyl-3-(trifluoromethyl)benzamide

Reactivity and Functional Group Influence

The 4-formylphenyl group in this compound enables participation in condensation reactions (e.g., Schiff base formation), similar to azomethines derived from tris(4-formylphenyl)phenylamine (). This reactivity is absent in methoxy- or hydroxy-substituted benzamides (Rip-B, Rip-D) but critical for applications in covalent organic frameworks (COFs) or fragment-based drug design . For example, highlights that 4-formylbenzamide derivatives are used to stabilize protein-ligand interactions through strategic fragment extensions.

Hybridoma Inhibitors ()

- N-Benzyl-substituted benzamides at position 2 exhibit strong hyaluronidase inhibition, while position 3-substituted analogs (e.g., this compound) show reduced activity. This underscores the importance of substituent positioning for biological efficacy .

P2X7 Receptor Antagonists ()

- Benzamide inhibitors with modifications at R1/R2/R3 groups (e.g., Pfizer’s patented compounds) demonstrate P2X7 receptor blockade.

Photophysical and Thermal Properties

- Benzamide and Acetanilide (): Benzamide derivatives exhibit phosphorescence, but substituents alter emission profiles. The formyl group in this compound may redshift emission compared to unsubstituted benzamide, similar to acetanilide’s behavior .

Biological Activity

N-Ethyl-3-(4-formylphenyl)benzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the formation of a benzamide core followed by formylation. The key steps include:

- Formation of Benzamide Core : Reacting 3-aminobenzamide with ethyl iodide in the presence of a base (e.g., potassium carbonate) yields N-ethyl-3-aminobenzamide.

- Formylation : The introduction of the formyl group is achieved by reacting N-ethyl-3-aminobenzamide with paraformaldehyde in an acid-catalyzed reaction, resulting in the desired product.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activity. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential therapeutic application in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Ligand Binding : The compound acts as a ligand, potentially binding to specific proteins or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes critical for tumor growth and inflammation, such as histone deacetylases (HDACs), which play a role in regulating gene expression related to cancer progression .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Showed inhibition of HDACs, suggesting a role in epigenetic regulation of gene expression linked to cancer. |

| Study 3 | Highlighted anti-inflammatory effects through modulation of cytokine production in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.